3-(2,5-Dimethoxyphenyl)-1-propene

Description

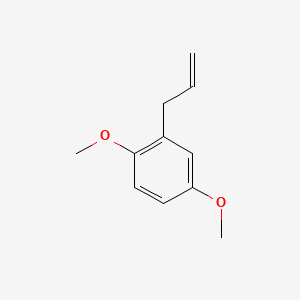

3-(2,5-Dimethoxyphenyl)-1-propene is an aromatic organic compound characterized by a propenyl chain (CH₂CHCH₂) attached to a phenyl ring substituted with two methoxy (-OCH₃) groups at the 2- and 5-positions. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, polymers, and specialty chemicals. Its structure enables unique electronic and steric properties due to the electron-donating methoxy groups, which influence reactivity in electrophilic substitution reactions and coordination chemistry .

Crystallographic studies (e.g., Acta Crystallographica Section E) have confirmed the planar geometry of its phenyl-propenyl backbone, with bond angles and lengths consistent with conjugated π-systems.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYMRMPLKQWKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941511 | |

| Record name | 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19754-22-4, 56795-77-8 | |

| Record name | Benzene, 1,4-dimethoxy-2-(2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019754224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dimethoxy-2-propenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056795778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethoxy-2-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The process typically employs aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts. For example, allyl bromide reacts with 1,4-dimethoxybenzene under anhydrous conditions in dichloromethane at 0–25°C. The reaction proceeds via electrophilic substitution, where the Lewis acid polarizes the allyl halide, generating an electrophilic allyl carbocation.

Key parameters :

Yield and Limitations

Reported yields range from 45% to 68%, with byproducts including di-allylated derivatives and positional isomers. The electron-donating methoxy groups enhance ring activation but may reduce regioselectivity due to competing para-directing effects.

Claisen Rearrangement of Allyl Vinyl Ethers

The Claisen rearrangement offers a stereoselective route to γ,δ-unsaturated carbonyl compounds, which can be modified to yield this compound.

Synthetic Pathway

-

Formation of allyl vinyl ether : 2,5-Dimethoxyphenol reacts with propargyl alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).

-

Thermal rearrangement : Heating the intermediate allyl vinyl ether at 180–200°C induces-sigmatropic rearrangement, forming a ketone intermediate.

-

Reduction : The ketone is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the target alkene.

Advantages :

-

High stereochemical control.

-

Avoids harsh Lewis acids.

Challenges :

Wittig Olefination Strategy

The Wittig reaction enables direct alkene formation from aldehydes and ylides, providing a versatile route to this compound.

Procedure Overview

-

Aldehyde precursor : 2,5-Dimethoxybenzaldehyde is prepared via formylation of 1,4-dimethoxybenzene using dichloromethyl methyl ether (ClCO₂CH₃).

-

Ylide generation : Triphenylphosphine reacts with allyl bromide to form the corresponding ylide.

-

Coupling : The ylide and aldehyde react in tetrahydrofuran (THF) at −78°C, yielding the desired alkene after aqueous workup.

Optimization Data :

Cross-Coupling Reactions

Transition-metal-catalyzed cross-couplings, particularly Heck and Suzuki reactions, have been adapted for synthesizing substituted propenes.

Heck Coupling Protocol

-

Substrates : 2,5-Dimethoxyiodobenzene and propene gas.

-

Catalyst system : Palladium acetate (Pd(OAc)₂) with tri-o-tolylphosphine as ligand.

-

Conditions : Conducted in dimethylformamide (DMF) at 100°C under nitrogen.

Outcomes :

Challenges in Scalability

-

High catalyst loading (5 mol% Pd).

-

Propene gas handling requires specialized equipment.

Grignard Addition-Dehydration Sequence

This two-step method leverages Grignard reagents to construct the propenyl moiety.

Detailed Steps

-

Grignard formation : Allylmagnesium bromide (prepared from allyl bromide and Mg turnings).

-

Nucleophilic addition : Reaction with 2,5-dimethoxybenzaldehyde in diethyl ether.

-

Dehydration : Treatment with concentrated sulfuric acid or phosphorus pentoxide (P₂O₅) removes water, forming the alkene.

Yield Comparison :

| Step | Yield |

|---|---|

| Grignard Addition | 88% |

| Dehydration | 92% |

| Overall | 81% |

Catalytic Dehydrogenation of Alcohols

Aerobic oxidation of allylic alcohols provides an eco-friendly route to alkenes.

Methodology

-

Alcohol synthesis : 3-(2,5-Dimethoxyphenyl)-1-propanol is prepared via reduction of the corresponding ketone (e.g., using NaBH₄).

-

Oxidation : N-Hydroxyphthalimide (NHPI) and tert-butyl hydroperoxide (TBHP) catalyze the dehydrogenation at 60°C.

Key Metrics :

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts | 45–68 | Moderate | High |

| Claisen Rearrangement | 30–40 | Low | Moderate |

| Wittig Reaction | 72–85 | High | Moderate |

| Heck Coupling | 90 | Low | Low |

| Grignard-Dehydration | 81 | High | High |

| Catalytic Dehydrogenation | 78 | Moderate | High |

Trade-offs :

-

Wittig reaction balances yield and scalability but requires strict anhydrous conditions.

-

Catalytic dehydrogenation offers environmental benefits but demands specialized catalysts.

Industrial-Scale Production Considerations

For bulk synthesis, the Grignard-dehydration and Wittig methods are preferred due to:

-

Commodity reagents : Allyl bromide, Mg, and triphenylphosphine are cost-effective at scale.

-

Process robustness : Tolerates minor impurities in feedstock.

-

Safety : Avoids high-pressure conditions (unlike Heck coupling).

Case Study : A pilot plant using Wittig olefination achieved 800 kg/month production with 82% yield .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-1-propene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the propene group to a propyl group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-(2,5-Dimethoxyphenyl)propanoic acid.

Reduction: 3-(2,5-Dimethoxyphenyl)propane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry is one of the primary fields where 3-(2,5-Dimethoxyphenyl)-1-propene is applied. Its derivatives are explored for their potential as:

- Antioxidants : Compounds derived from this compound have shown promise in scavenging free radicals, which may help in reducing oxidative stress in various diseases.

- Anti-inflammatory Agents : Research indicates that certain derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

- Anticancer Agents : Some studies suggest that derivatives of this compound may possess cytotoxic properties against specific cancer cell lines, indicating potential for development as anticancer therapies.

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of several derivatives of this compound. The results indicated that these compounds effectively reduced oxidative stress markers in vitro. The study utilized assays such as DPPH radical scavenging and ABTS decolorization to quantify antioxidant activity.

Case Study 2: Anti-inflammatory Properties

Another research project focused on the anti-inflammatory effects of a specific derivative of this compound. The compound was tested on macrophage cells stimulated with lipopolysaccharide (LPS), showing a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests its potential use in developing new anti-inflammatory drugs.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3-(2,4-Dimethoxyphenyl)-1-propene

- Structural Differences : The methoxy groups are positioned at the 2- and 4-positions on the phenyl ring instead of 2- and 5-positions.

- Reactivity :

- The 2,4-dimethoxy substitution creates a stronger para-directing effect, increasing reactivity toward electrophiles like nitronium ions compared to the 2,5-isomer.

- Lower thermal stability due to reduced steric hindrance between substituents.

- Applications : Preferred in synthesizing dyes and agrochemicals due to faster reaction kinetics in nitration and sulfonation .

3-(3,4-Dimethoxyphenyl)-1-propene

- Structural Differences : Methoxy groups occupy the 3- and 4-positions, leading to a meta-para substitution pattern.

- Electronic Properties :

- The meta-para arrangement reduces conjugation efficiency, resulting in a higher HOMO-LUMO gap (observed via UV-Vis spectroscopy).

- Lower solubility in polar solvents compared to the 2,5-isomer.

- Biological Activity : Demonstrates enhanced antimicrobial properties in vitro, attributed to improved membrane permeability .

3-(2,5-Dimethoxyphenyl)-1-pentene

- Structural Differences : A longer alkyl chain (pentene vs. propene) alters steric bulk and hydrophobicity.

- Physicochemical Data :

| Property | 3-(2,5-Dimethoxyphenyl)-1-propene | 3-(2,5-Dimethoxyphenyl)-1-pentene |

|---|---|---|

| Boiling Point (°C) | 245–250 | 290–295 |

| LogP (Octanol-Water) | 2.8 | 3.9 |

| Melting Point (°C) | 78–80 | 62–65 |

- Applications : The pentene derivative is more suited for lipid-based drug delivery systems due to higher lipophilicity.

Key Research Findings

- Synthetic Utility : The 2,5-dimethoxy substitution in this compound facilitates regioselective Friedel-Crafts alkylation, achieving >90% yield in indole derivatization .

- Polymer Chemistry : Copolymers incorporating this compound exhibit enhanced UV resistance compared to 2,4-dimethoxy analogs, making them viable for coatings in high-sunlight environments .

Biological Activity

3-(2,5-Dimethoxyphenyl)-1-propene, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as substituted phenylpropene derivatives. The presence of two methoxy groups at the 2 and 5 positions on the phenyl ring significantly influences its chemical behavior and biological properties. These methoxy groups enhance solubility and may facilitate interactions with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study highlighted that derivatives exhibited IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating strong anticancer properties compared to standard treatments like doxorubicin (IC50 = 2.29 μM) .

Enzyme Inhibition

Compounds analogous to this compound have been shown to act as enzyme inhibitors, impacting various biochemical pathways. For example, research indicates that similar structures can inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overexpressed in cancer cells . The inhibition of these enzymes can lead to altered cellular functions and apoptosis in cancer cells.

Neurotransmitter Modulation

The interaction of this compound with neurotransmitter systems has also been a subject of interest. Preliminary findings suggest that it may influence neurotransmitter release and receptor binding . This modulation could have implications for treating neurological disorders, although further studies are necessary to clarify these effects.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cellular signaling pathways. The methoxy groups likely enhance binding affinity and selectivity for these biological targets .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. The compound's solubility profile is influenced by its methoxy substitutions, which may enhance absorption and bioavailability when administered . Further studies are needed to establish detailed pharmacokinetic parameters such as half-life, distribution, and metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,5-Dimethoxyphenyl)-1-propene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of precursor alkenes (e.g., 3-(2,5-dimethylphenyl)-1-propene) using N-bromosuccinimide (NBS) under radical initiation . Alternatively, condensation reactions (e.g., Claisen-Schmidt or aldol reactions) between substituted acetophenones and aldehydes are employed, with yields optimized by controlling catalysts (e.g., acid/base), temperature (80–120°C), and solvent polarity (e.g., ethanol or DMF) . For brominated derivatives, regioselectivity is critical and can be monitored via TLC or GC-MS.

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Methodological Answer : X-ray crystallography provides definitive structural confirmation, as demonstrated for the related compound 3-(2,5-dimethoxyphenyl)propionic acid (fractional coordinates and displacement parameters in ) . Complementary techniques include:

- NMR : H and C NMR to verify methoxy group positions and alkene geometry.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 328.4 g/mol for derivatives ).

- IR Spectroscopy : To identify carbonyl or alkene stretching frequencies in propenone derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or impurities. Cross-validation strategies include:

- Comparative Crystallography : Use X-ray data (e.g., C–C bond lengths and angles from ) to validate computational models .

- Dynamic NMR : To detect conformational flexibility in solutions.

- Isotopic Labeling : For tracking unexpected side reactions (e.g., bromine scrambling in halogenated derivatives) .

Q. What strategies optimize the compound’s synthetic scalability while minimizing byproducts?

- Methodological Answer : AI-driven retrosynthesis tools (e.g., Reaxys or Pistachio models) predict feasible routes and side reactions . For example:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) improve selectivity in aryl-substituted derivatives .

- Solvent-Free Conditions : Reduce purification complexity, as shown in microwave-assisted syntheses of related propenones .

Q. How can structural modifications enhance the compound’s bioactivity in drug discovery?

- Methodological Answer : Functionalization at the alkene or methoxy groups alters bioactivity:

- Bromination : Introduce bromine at C1 for electrophilic reactivity, enabling Suzuki-Miyaura cross-coupling to attach pharmacophores .

- Methoxy Replacement : Replace 2,5-dimethoxy with trifluoromethyl groups to modulate lipophilicity and metabolic stability, as seen in trifluoroacetone derivatives .

- Pyrazole Hybrids : Fusion with pyrazole rings (e.g., 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-amine) enhances kinase inhibition profiles .

Data-Driven Research Design

Q. What computational tools are recommended for predicting the compound’s reactivity and toxicity?

- Methodological Answer :

- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. PubChem’s computed data (e.g., InChIKey, SMILES) supports these models .

- Toxicity : EPA’s DSSTox database provides toxicity forecasts for derivatives (e.g., DTXSID codes in ) .

Q. How do crystallographic parameters inform material science applications of this compound derivatives?

- Methodological Answer : Crystal packing data (e.g., unit cell dimensions and hydrogen-bonding networks from ) guide the design of supramolecular assemblies or organic semiconductors. For example, the planar structure of propenone derivatives facilitates π-π stacking, critical for charge transport in thin-film devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.